Ricolinostat is a synthetic, orally bioavailable, small molecule that selectively inhibits HDAC6. [] It is classified as a histone deacetylase inhibitor (HDACi) but distinguishes itself from pan-HDAC inhibitors by its preferential targeting of HDAC6. [, ] This selectivity is crucial in minimizing toxicity associated with broad HDAC inhibition. [, , ] Ricolinostat plays a significant role in scientific research, particularly in oncology, immunology, and neurodegenerative diseases, by modulating protein acetylation and impacting cellular processes like protein degradation, cell cycle progression, and apoptosis. [, , , , , , ]
Ricolinostat, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6, a member of the histone deacetylase family. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly hematological malignancies. Ricolinostat operates by modulating the acetylation status of histones and non-histone proteins, thereby influencing gene expression and cellular processes related to cancer progression.
Ricolinostat was developed by Acetylon Pharmaceuticals and is classified as a hydroxamic acid derivative. It is primarily recognized for its ability to inhibit histone deacetylase 6 selectively, differentiating it from other histone deacetylase inhibitors that may affect multiple isoforms. The compound is under investigation for its efficacy in combination with other anticancer agents to enhance therapeutic outcomes in conditions such as multiple myeloma and lymphoma .
The synthesis of Ricolinostat involves several key steps typical for hydroxamic acid derivatives. The compound is synthesized through the reaction of an appropriate amine with a carboxylic acid derivative, often employing coupling agents to facilitate the formation of the hydroxamic acid moiety.
This process ensures high purity and yield of Ricolinostat, allowing for further biological evaluation .
Ricolinostat features a specific molecular structure characterized by its hydroxamic acid group, which is crucial for its biological activity. The chemical formula is with a molecular weight of approximately 262.30 g/mol.
The structural configuration allows Ricolinostat to interact effectively with the active site of histone deacetylase 6, facilitating its inhibitory action .
Ricolinostat primarily acts through reversible inhibition of histone deacetylase 6, leading to increased levels of acetylated histones and proteins within cells. This mechanism can be summarized in the following reactions:
The mechanism of action of Ricolinostat involves several key processes:
These mechanisms collectively contribute to the antitumor effects observed in various preclinical studies.
Ricolinostat exhibits several notable physical and chemical properties:
These properties are essential for formulating Ricolinostat for clinical use and ensuring its efficacy during storage and application .
Ricolinostat has shown promise in various scientific applications:
Ricolinostat (ACY-1215) is a first-in-class, orally bioavailable inhibitor that selectively targets histone deacetylase 6 (HDAC6), a cytoplasmic enzyme belonging to the class IIb HDAC family. Unlike class I HDACs, HDAC6 primarily deacetylates non-histone substrates, notably α-tubulin, and regulates critical oncogenic processes. The compound’s mechanism involves competitive inhibition of HDAC6’s zinc-dependent catalytic domains, leading to accumulation of acetylated α-tubulin. This disrupts protein homeostasis by impairing aggresome-mediated degradation of polyubiquitinated proteins—a key resistance mechanism against proteasome inhibitors like bortezomib. In lymphoma and multiple myeloma models, ricolinostat-induced HDAC6 inhibition elevates endoplasmic reticulum stress and activates the unfolded protein response (UPR), culminating in caspase-mediated apoptosis [1] [2] [6]. Synergy with proteasome inhibitors arises from simultaneous blockade of proteasomal and aggresomal degradation pathways, causing lethal accumulation of misfolded proteins [2] [9].
Table 1: Key Functional Consequences of HDAC6 Inhibition by Ricolinostat
Biological Process | Effect of Inhibition | Downstream Outcome |
---|---|---|
α-Tubulin Deacetylation | Increased acetylated α-tubulin | Microtubule stabilization |
Aggresome Formation | Disrupted cargo transport | Accumulation of polyubiquitinated proteins |
Unfolded Protein Response | Activation of IRE1α/XBP-1 | Endoplasmic reticulum stress |
Oncogenic Signaling | Downregulation of c-Myc, IRF4 | Tumor cell apoptosis |
Ricolinostat contains a hydroxamic acid moiety that chelates zinc ions within HDAC6’s catalytic pocket, with 10-fold greater selectivity for HDAC6 over class I HDACs (HDAC1, 2, 3) and >100-fold selectivity versus HDAC8. Its ortho-amino anilide cap group enhances HDAC6 binding affinity through hydrophobic interactions with the enzyme’s unique surface topology. Unlike pan-HDAC inhibitors (e.g., vorinostat), ricolinostat’s design minimizes inhibition of nuclear class I HDACs, reducing off-target epigenetic effects. Biochemical assays confirm half-maximal inhibitory concentrations (IC₅₀) of 4.7 nM for HDAC6 versus 58 nM for HDAC1, correlating with lower histone acetylation at therapeutic doses [3] [8] [9]. Molecular dynamics simulations reveal stable binding to HDAC6’s second catalytic domain (DD2), which governs substrate recognition of α-tubulin and heat shock protein 90 (HSP90) [3].
Ricolinostat exhibits rapid oral absorption, achieving peak plasma concentrations (Cₘₐₓ) within 1–2 hours. Pharmacokinetic studies in multiple myeloma patients demonstrate dose-proportional exposure from 40–160 mg daily, with plateaued absorption at doses ≥160 mg due to saturation of intestinal transporters. Plasma half-life is approximately 3 hours, supporting twice-daily dosing for sustained target inhibition. The compound is 75% protein-bound, with a volume of distribution (Vd) of 25–40 L, indicating moderate tissue penetration. Metabolism occurs primarily via hepatic UGT1A1-mediated glucuronidation, producing inactive metabolites excreted in urine. Co-administration with cytochrome P450 substrates (e.g., lenalidomide, bortezomib) shows no clinically significant drug interactions, as confirmed by stable pharmacokinetics of combination therapies [2] [3] [5].
Table 2: Pharmacokinetic Parameters of Ricolinostat in Clinical Studies
Parameter | Value | Conditions |
---|---|---|
Time to Cₘₐₓ (Tₘₐₓ) | 1–2 hours | Fasted state |
Plasma Half-life (t₁/₂) | ~3 hours | Single dose |
Apparent Volume of Distribution (Vd/F) | 25–40 L | Steady state |
Protein Binding | 75% | In vitro |
Primary Metabolic Pathway | UGT1A1 glucuronidation | Hepatocytes |
Excretion | Renal (≥70%) | Unchanged metabolites |
Acetylated α-tubulin serves as a direct, mechanism-based biomarker for monitoring ricolinostat’s HDAC6 engagement. Flow cytometry and immunoblotting of peripheral blood mononuclear cells (PBMCs) from treated patients show dose-dependent increases in acetylated tubulin, with maximal effects (≥2-fold induction) at doses ≥80 mg. Critically, histone H3 acetylation remains minimally altered, confirming in vivo isoform selectivity. In solid tumors, acetylated tubulin elevation correlates with reduced c-Myc stability due to hyperacetylation-induced proteasomal degradation. A transcriptomic HDAC6 activity score—calculated from regulatory network analysis of 30 target genes (e.g., MAPK10, HELIOS)—predicts sensitivity in breast cancer and lymphoma. High-scoring tumors exhibit significant shrinkage when treated with ricolinostat combinations (p < 0.01) [4] [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7